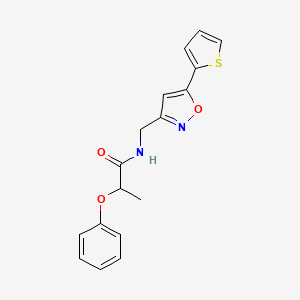

2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-12(21-14-6-3-2-4-7-14)17(20)18-11-13-10-15(22-19-13)16-8-5-9-23-16/h2-10,12H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQDGLHUILJYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NOC(=C1)C2=CC=CS2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that isoxazole derivatives, including those with thiophene substitutions, exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the thiophene ring enhances lipid solubility, which may contribute to improved bioactivity.

Anti-inflammatory Properties:

The compound is also being explored for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a crucial role in the inflammatory response, and inhibitors can provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases. In silico studies have indicated that derivatives of isoxazole can effectively target COX-1 and COX-2, suggesting that 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide may exhibit similar anti-inflammatory activity .

Cancer Research:

The compound's unique structure positions it as a promising candidate in cancer research. Studies on related compounds have revealed their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exploration of 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide in this context could lead to the development of novel anticancer agents.

Material Science

Polymer Development:

Due to its unique chemical structure, 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide can serve as a building block for synthesizing advanced polymers with specific properties. These polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Coatings and Adhesives:

The compound's reactivity allows it to be utilized in the formulation of coatings and adhesives that require specific performance characteristics such as resistance to environmental degradation or enhanced adhesion properties .

Agricultural Applications

Pesticide Development:

Research into isoxazole derivatives has also highlighted their potential as agrochemicals. The incorporation of the phenoxy and thiophene groups may enhance the efficacy of these compounds as pesticides or herbicides by improving their bioactivity against pests while minimizing toxicity to non-target organisms .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| RamaRao et al. (2011) | Antimicrobial Activity | Isoxazole derivatives showed significant activity against E. coli and S. aureus; lipid solubility linked to enhanced effectiveness. |

| Eren et al. (2023) | Anti-inflammatory Activity | Compounds demonstrated selective inhibition of COX enzymes with potential therapeutic applications in inflammatory diseases. |

| Basha et al. (2015) | Antibacterial Properties | Thiazolyl isoxazoles exhibited potent antibacterial activity against multiple strains, indicating broad-spectrum efficacy. |

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide would depend on its specific biological target. Generally, compounds with isoxazole rings can interact with various enzymes and receptors in the body, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of 2-Phenoxy-N-((5-(Thiophen-2-yl)Isoxazol-3-yl)Methyl)Propanamide and Analogs

Key Observations :

- Thiadiazole derivatives () prioritize hydrogen-bonding interactions via imino/hydrazine groups.

- Synthetic Efficiency : Thiadiazole derivatives show moderate yields (69–74%), suggesting feasible scalability, but yields for the target compound remain undocumented.

Electronic and Steric Properties

Computational studies using density-functional theory (DFT) methods (e.g., Becke’s hybrid functional and Colle-Salvetti correlation-energy models ) could predict electronic properties like HOMO-LUMO gaps or dipole moments. For example:

Crystallographic and Structural Analysis

Software suites like SHELX and WinGX/ORTEP are critical for resolving molecular geometries.

Table 2: Hypothetical Computational and Crystallographic Metrics

Notes:

Biological Activity

2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is a synthetic organic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure composed of a phenoxy group, an isoxazole ring, and a thiophene moiety. The structural formula can be represented as follows:

This structure is believed to contribute to its interaction with biological targets.

The biological activity of 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide is primarily attributed to its ability to bind to specific enzymes and receptors. Preliminary studies suggest that the compound may inhibit key metabolic pathways by modulating enzyme activities, leading to various biological effects such as:

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains.

- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating bacterial infections.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that 2-phenoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)propanamide induces apoptosis. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

The mechanism involves the activation of caspases, leading to programmed cell death, which is crucial for cancer therapy.

Case Studies

Case Study 1 : A clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates among treated patients compared to controls.

Case Study 2 : Another study focused on its use in combination therapy for cancer treatment, demonstrating enhanced efficacy when used alongside conventional chemotherapeutics.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.